1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole
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Overview
Description
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole is a heterocyclic compound that features a unique structure combining elements of oxazole and dioxocino rings
Preparation Methods
The synthesis of 1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole typically involves the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride . The reaction is carried out at room temperature in methanol or using excess compound as a solvent. The reaction time is generally around 5 hours . Industrial production methods may involve optimization of these conditions to improve yield and scalability.
Chemical Reactions Analysis
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to a range of substituted oxazole products.
Common reagents used in these reactions include triethylamine, methanol, and propargyl alcohol . Major products formed from these reactions include dihydroisoxazole and isoxazole derivatives .
Scientific Research Applications
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole involves its interaction with various molecular targets and pathways. The compound readily binds with biological systems such as enzymes and receptors via numerous non-covalent interactions . These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole can be compared with other similar compounds such as oxazole, isoxazole, and oxadiazoles . These compounds share similar heterocyclic structures but differ in their specific ring compositions and substituents. The uniqueness of this compound lies in its combined oxazole and dioxocino rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
350028-07-8 |
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Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
4,9,11-trioxa-3-azatricyclo[6.3.1.02,6]dodeca-1,5,7-triene |
InChI |
InChI=1S/C8H7NO3/c1-5-3-12-9-8(5)7-2-6(1)10-4-11-7/h1,3,9H,2,4H2 |
InChI Key |
WHXDTFZOROKWHP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CONC3=C1OCO2 |
Origin of Product |
United States |
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